Benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate
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Overview
Description
Benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate typically involves the reaction of 2-amino-4,4,4-trifluoro-3-methylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst. One common method employs the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the amino group, enables the compound to form stable complexes with target proteins, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,4,4-trifluorobutanoic acid
- Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate
- Benzyl ®-4,4,4-trifluoro-3-methylbutanoate
Uniqueness
The presence of the benzyl group enhances its stability and lipophilicity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14F3NO2 |
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Molecular Weight |
261.24 g/mol |
IUPAC Name |
benzyl 2-amino-4,4,4-trifluoro-3-methylbutanoate |
InChI |
InChI=1S/C12H14F3NO2/c1-8(12(13,14)15)10(16)11(17)18-7-9-5-3-2-4-6-9/h2-6,8,10H,7,16H2,1H3 |
InChI Key |
CAKXMRMMNVNGJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)C(F)(F)F |
Origin of Product |
United States |
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